molecular formula C39H29ClN6 B2704177 6-Chloro-2-[3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-5-phenyl-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline CAS No. 361366-59-8

6-Chloro-2-[3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-5-phenyl-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline

Cat. No. B2704177
CAS RN: 361366-59-8
M. Wt: 617.15
InChI Key: SWJBAMMDJDQYJO-UHFFFAOYSA-N
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Description

6-Chloro-2-[3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-5-phenyl-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline is a useful research compound. Its molecular formula is C39H29ClN6 and its molecular weight is 617.15. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-2-[3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-5-phenyl-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-2-[3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-5-phenyl-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Activity

Research indicates that certain compounds, including those with a quinazoline backbone, possess promising antiproliferative activity toward human cancer cells. For instance, a compound synthesized through a series of indenopyrazoles showed significant inhibition of cell growth in cancer cells without affecting antimicrobial and antimalarial activities. This compound was identified as a tubulin inhibitor, indicating its mechanism of action involves inhibiting tubulin polymerization, which is a crucial process in cell division (Minegishi et al., 2015).

Anti-inflammatory and Analgesic Properties

Quinazolinone derivatives have been evaluated for their potential anti-inflammatory and analgesic activities. Research into novel 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents highlights the significance of the quinazoline moiety in medicinal chemistry, showcasing the potential therapeutic benefits of such compounds (Farag et al., 2012).

Antimicrobial Activity

Compounds with a quinazoline core have been synthesized and evaluated for their antimicrobial properties. For example, novel pyrazolyl quinazolin-4(3H)-ones have been tested for antibacterial and antifungal activities, with some compounds showing promising results against standard drugs. This highlights the potential of quinazoline derivatives in addressing microbial resistance (Patel & Barat, 2010).

Synthesis and Characterization

The synthesis of quinazoline derivatives involves complex chemical reactions that yield compounds with potential for further pharmacological study. For example, the synthesis and in vitro antimicrobial evaluation of pyrazolyl-quinazolin-4(3H)-ones illustrate the chemical versatility of the quinazoline scaffold and its relevance in creating new therapeutic agents (Patel, Shaikh, & Barat, 2012).

properties

IUPAC Name

6-chloro-2-[3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-5-phenyl-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H29ClN6/c1-26-17-19-29(20-18-26)38-33(25-45(44-38)31-15-9-4-10-16-31)36-24-35(27-11-5-2-6-12-27)43-46(36)39-41-34-22-21-30(40)23-32(34)37(42-39)28-13-7-3-8-14-28/h2-23,25,36H,24H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJBAMMDJDQYJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C3CC(=NN3C4=NC5=C(C=C(C=C5)Cl)C(=N4)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H29ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-[3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-5-phenyl-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline

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